N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2’-bifuran-5-carboxylic acid with 2-aminoethanol to form the intermediate, which is then coupled with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the amide group can produce corresponding amines .
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the phenylpropanamide structure can facilitate binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide: shares similarities with other bifuran-containing compounds, such as 2,5-furandicarboxylic acid and its derivatives.
Furan-2,5-dicarboxamide:
Furan-2-ylmethyl furan-2-carboxylate: A related compound used in the synthesis of bio-based materials.
Uniqueness
What sets N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide apart is its combination of bifuran, hydroxyethyl, and phenylpropanamide groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-7,9-10,12,15,21H,8,11,13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDOTZJJTBLLPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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